1,6-Hexanediamine dihydrochloride
Overview
Description
1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine dihydrochloride, is a compound with the formula H2N(CH2)6NH2 · 2HCl . It is a solid that is soluble in water . It is used as an intermediate in the manufacturing of Nylon .
Synthesis Analysis
Hexamethylenediamine is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia, with typical catalysts being based on cobalt and iron . An alternative process uses Raney nickel as the catalyst and adiponitrile that is diluted with hexamethylenediamine itself (as the solvent). This process operates without ammonia and at lower pressure and temperature .
Molecular Structure Analysis
The molecular structure of 1,6-Hexanediamine dihydrochloride consists of a hexamethylene hydrocarbon chain terminated with amine functional groups . The molecular weight is 189.13 .
Chemical Reactions Analysis
Hexamethylenediamine dihydrochloride, on fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane, yields polymeric diguanides .
Physical And Chemical Properties Analysis
1,6-Hexanediamine dihydrochloride is a solid that is soluble in water . It has a melting point of 256-257 °C .
Scientific Research Applications
Inhalation Toxicity Studies
1,6-Hexanediamine dihydrochloride (HDDC) has been extensively studied for its inhalation toxicity. Research on rodents shows that HDDC primarily causes irritation to the upper respiratory tract. In a study involving Fischer 344/N rats and B6C3F1 mice, exposure to HDDC resulted in histopathologic lesions in the upper respiratory tract, including inflammation and necrosis of the laryngeal and tracheal epithelium. However, no significant adverse effects on reproduction were observed in these animals (Hébert et al., 1993).
Solubility and Thermodynamic Analysis
The solubility of 1,6-Hexanediamine in various solvents has been a subject of study. Research indicates that its solubility is temperature-dependent and increases with rising temperatures. This finding is significant for applications involving the dissolution of 1,6-Hexanediamine in different chemical processes (Li et al., 2017).
Synthesis and Structural Analysis
1,6-Hexanediamine dihydrochloride has been used in the synthesis of various compounds. For instance, it has been used in preparing anhydrous 1,6-hexanediammonium dihydrogendecavanadate, with studies focusing on its crystal structure and infrared spectroscopic characterization (Rakovský et al., 2002).
Corrosion Inhibition
The compound has been studied for its application in corrosion inhibition. Unsaturated N, N-diallyl compounds derived from 1,6-hexanediamine showed significant inhibition of mild steel corrosion in acidic conditions, marking its potential use in industrial applications (Ali & Saeed, 2001).
Application in Environmental Remediation
1,6-Hexanediamine dihydrochloride has been used to prepare amino-functionalized multi-walled carbon nanotubes for the removal of methyl orange from aqueous solutions. This indicates its potential application in environmental remediation and wastewater treatment (Liu et al., 2014).
Safety And Hazards
1,6-Hexanediamine dihydrochloride is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn . It is harmful if swallowed or in contact with skin .
Future Directions
properties
IUPAC Name |
hexane-1,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQMBLTFKAIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-09-4 (Parent) | |
Record name | 1,6-Hexanediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Hexanediamine dihydrochloride | |
CAS RN |
6055-52-3 | |
Record name | 1,6-Hexanediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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